2-methyl-3H-imidazo[4,5-e]benzotriazole
Description
Significance of Imidazole (B134444) and Benzotriazole (B28993) Fused Scaffolds in Medicinal Chemistry and Materials Science
Fused heterocyclic systems incorporating imidazole and benzotriazole moieties are of considerable interest due to their diverse biological activities and material properties. The benzotriazole nucleus, a bicyclic scaffold, is a common feature in drug design and has been associated with a wide array of pharmacological effects, including antibacterial, antimycotic, antiviral, and antitumor activities. mdpi.com The imidazole ring is also a cornerstone in medicinal chemistry, conferring activity to many antifungal drugs. nih.gov
The combination of these two scaffolds in a fused system can lead to compounds with enhanced or novel properties. For instance, derivatives of fused imidazoles have been investigated as anticancer, antimitotic, and tuberculostatic agents. nih.gov The imidazopyridine scaffold, a related fused system, is a versatile motif with significant applications in medicinal chemistry, with derivatives showing antiviral, antifungal, antibacterial, and antiproliferative activities. researchgate.net
In the field of materials science, benzotriazole and its derivatives are well-known as effective corrosion inhibitors, particularly for copper and its alloys. chemicalbook.com They are also utilized as antifogging agents in photographic emulsions. chemicalbook.com The 2H-benzo[d] nih.govresearchgate.netnih.govtriazole (BTz) moiety is recognized for its electron-accepting character, which allows for the synthesis of donor-acceptor structures with applications in optoelectronics. mdpi.com The ability of these molecules to self-assemble can lead to the formation of micro- or nanostructures with optical waveguiding behavior, which is essential for novel photonic devices. mdpi.com
Overview of Structural Features and Aromaticity Considerations in Imidazo[4,5-e]benzotriazole Systems
The structure of imidazo[4,5-e]benzotriazole is characterized by a planar, fused-ring system. The planarity of such polycyclic heteroaromatic compounds is a key feature that can influence their biological activity, for instance, by facilitating intercalation with DNA. The fusion of the imidazole and benzotriazole rings results in a system with a unique distribution of electron density.
Tautomerism is another important structural consideration in imidazo[4,5-e]benzotriazole systems. The presence of multiple nitrogen atoms allows for the existence of different tautomeric forms, which can have distinct chemical and biological properties. nih.gov The specific tautomer present can be influenced by factors such as the solvent and the presence of substituents.
Contextualization of 2-methyl-3H-imidazo[4,5-e]benzotriazole as a Prototypical Fused Heterocyclic System
This compound serves as a fundamental example of the imidazo[4,5-e]benzotriazole class. Its structure consists of the core fused ring system with a methyl group attached to the imidazole ring. This methyl group can influence the electronic properties and reactivity of the molecule. The study of this relatively simple derivative provides a baseline for understanding the structure-activity relationships within this class of compounds. More complex derivatives, with various substituents at different positions on the rings, can be synthesized and their properties compared to this prototypical system. A closely related compound, 2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole, highlights how additional substitution can be explored.
Scope of Research Focus on Imidazo[4,5-e]benzotriazole Chemistry and Biology
Research into the imidazo[4,5-e]benzotriazole class and its derivatives is multifaceted. A primary area of focus is the synthesis of novel derivatives with diverse substitution patterns. This includes the development of efficient and environmentally friendly synthetic methods. mdpi.com
A significant portion of the research is dedicated to the evaluation of the biological activities of these compounds. Given the known pharmacological properties of the parent imidazole and benzotriazole rings, there is considerable interest in screening imidazo[4,5-e]benzotriazole derivatives for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies are crucial in this context to identify the key structural features responsible for the observed biological effects.
Furthermore, the potential applications of these compounds in materials science continue to be an active area of investigation. This includes exploring their use as corrosion inhibitors, in the development of new optical materials, and as components in organic electronic devices. chemicalbook.commdpi.com
Data Tables
Table 1: Related Fused Imidazole Systems and Their Reported Biological Activities
| Fused Heterocyclic System | Reported Biological Activities | Reference(s) |
| Imidazo[4,5-b]pyridine | Antiviral, Antifungal, Antibacterial, Antiproliferative | researchgate.net |
| Benzo mdpi.comnih.govimidazo[1,2-c]pyrimidine | Anaplastic Lymphoma Kinase (ALK) Inhibition | nih.gov |
| Benzo mdpi.comnih.govimidazo[1,2-d] researchgate.netnih.govnih.govtriazine | Antifungal | nih.gov |
| Benzimidazole Derivatives | Antiulcer, Analgesic, Anthelmintic, Anticancer | mdpi.com |
Table 2: Chemical Identifiers for a Related Compound
| Compound Name | CAS Registry Number | Molecular Formula |
| 2H-Benzotriazole, 2-methyl- | 16584-00-2 | C₇H₇N₃ |
This table provides data for a related benzotriazole derivative for reference. nist.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H7N5 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-methyl-3H-imidazo[4,5-e]benzotriazole |
InChI |
InChI=1S/C8H7N5/c1-13-11-6-3-2-5-7(8(6)12-13)10-4-9-5/h2-4,11H,1H3 |
InChI Key |
XDSCWDAXOJCUGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1NC2=CC=C3C(=NC=N3)C2=N1 |
Origin of Product |
United States |
Derivatization and Structural Modification Strategies for 2 Methyl 3h Imidazo 4,5 E Benzotriazole Analogues
Systematic Functionalization of the Imidazo[4,5-e]benzotriazole Scaffold
Systematic functionalization involves the targeted introduction of diverse chemical groups at specific positions on the core tricyclic system. This allows for a detailed investigation of structure-activity relationships (SAR), where the effect of each modification on biological activity can be carefully assessed.
The imidazo[4,5-e]benzotriazole system possesses multiple nitrogen atoms that are key targets for functionalization, particularly through alkylation. The reaction of benzotriazoles with alkylating agents can be synthetically challenging, often resulting in a mixture of N1 and N2 alkylated isomers. rsc.org However, methodologies have been developed to achieve regioselectivity. For instance, a metal-free, catalytic approach using B(C₆F₅)₃ has been shown to facilitate the site-selective N1-alkylation of benzotriazoles with diazoalkanes, yielding the desired N1-alkylated products in good to excellent yields. rsc.org Another approach involves a one-pot intramolecular cyclization that exclusively produces N1-alkyl benzotriazoles, avoiding the formation of N2-isomers.
The position of the alkyl group can significantly influence biological activity. Studies on 4-nitrobenzotriazole derivatives revealed that 1-alkyl positional isomers are generally more potent as platelet aggregation inhibitors than their 2-alkyl counterparts. nih.gov This highlights the importance of controlling regioselectivity during synthesis to optimize the pharmacological profile of the resulting analogues.
Table 1: Regioselective N-Alkylation Methods for Benzotriazole (B28993) Derivatives
| Method | Reagents | Key Feature | Product Selectivity |
|---|---|---|---|
| Catalytic Alkylation | Diazoalkanes, B(C₆F₅)₃ (10 mol%) | Metal-free catalysis | Site-selective for N1-alkylation rsc.org |
| Intramolecular Cyclization | N-alkyl o-phenylenediamine, NaOAc·3H₂O/CuI | One-pot synthesis | Exclusive formation of N1-alkylated products |
This table is interactive and can be sorted by column.
Modification of the benzene ring of the benzotriazole system is a common strategy to modulate the electronic and steric properties of the molecule, which can profoundly impact its interaction with biological targets. Halogenation, in particular, has been proven to be a useful method for enhancing the bioactivity of benzotriazole derivatives. gsconlinepress.com
The introduction of halogen atoms like fluorine and chlorine can lower the molecule's energy levels due to the strong electron-withdrawing nature of halogens. nih.gov The position of these substituents is critical. For example, in the context of protein kinase CK2 inhibition, benzotriazole derivatives with halogen atoms at the 5- and 6-positions interact more strongly with the enzyme than those substituted at the 4- and 7-positions, which are closer to the triazole ring. researchgate.net Specifically, 5,6-dibromobenzotriazole has been shown to be a potent antiprotozoal agent. gsconlinepress.com
Systematic studies on halogenated benzotriazoles have been conducted to understand their potential as inhibitors of various protein kinases. researchgate.net These studies help to clarify the role of individual halogen atoms in the molecule's inhibitory activity.
Table 2: Effect of Benzene Moiety Substitution on Biological Activity
| Parent Compound | Substituent | Position(s) | Effect | Target/Activity |
|---|---|---|---|---|
| Benzotriazole | Dibromo | 5,6 | High efficacy as an antiprotozoal agent gsconlinepress.com | Acanthamoeba castellanii |
| Benzotriazole | Tetrabromo | 4,5,6,7 | Selective inhibitor of protein kinase CK2 researchgate.net | Protein Kinase CK2 |
This table is interactive and can be sorted by column.
The imidazole (B134444) portion of the scaffold offers further opportunities for structural modification to fine-tune biological activity. A significant modification involves converting the imidazole ring into an imidazol-2-thione. This has been explored in the development of novel anticancer agents where a benzotriazole moiety is linked to a substituted imidazol-2-thione at the N1 position. mdpi.comnih.gov
In these analogues, the imidazole ring is modified to include a thioketone group (C=S), and various substituted phenyl rings are attached to another nitrogen atom of the imidazole ring. The nature and position of substituents on this appended phenyl ring dramatically affect the antiproliferative activity. For instance, a 2,4-dichloro substitution on the phenyl ring resulted in a compound with impressive potency against multiple cancer cell lines, suggesting this modification is crucial for optimal activity. mdpi.comnih.gov Further modifications include the annelation of other heterocyclic rings, such as thiazolotriazines, onto the imidazole core, creating more complex, fused polycyclic systems with distinct chemical properties. researchgate.netnih.gov
Molecular Hybridization Strategies for Enhanced Biological Efficacy
Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive structural units) into a single hybrid molecule. ijpsjournal.com This approach aims to create compounds with improved affinity, better efficacy, dual-target activity, or a reduced potential for drug resistance. ijpsjournal.com
The fusion of the imidazo[4,5-e]benzotriazole scaffold with other known bioactive heterocycles is a key hybridization strategy. The combination of imidazole-thione and benzotriazole motifs, for example, creates a novel hybrid framework capable of interacting with a diverse array of biological targets. ijpsjournal.com Imidazole-thione moieties are recognized for their anticancer and antimicrobial properties, while benzotriazole itself has a broad range of biological activities. ijpsjournal.com The resulting hybrid molecules can exhibit synergistic or multi-target effects. ijpsjournal.com
Another example is the synthesis of benzo csic.esnih.govimidazo[1,2-d] mdpi.comijpsjournal.comcsic.estriazine derivatives, which fuses a benzimidazole core (structurally related to the target scaffold) with a triazine ring. nih.gov Similarly, the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with various reagents leads to the formation of functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines, representing a fusion with a thiazolotriazine system. nih.gov These strategies generate novel, complex heterocyclic systems with the potential for unique pharmacological profiles derived from the combined properties of the constituent rings.
The design of bifunctional or multipharmacophoric compounds involves creating molecules where different parts of the structure are intended to interact with distinct biological targets or with different domains of a single target. The imidazo[4,5-e]benzotriazole scaffold can serve as a core for constructing such complex molecules.
A notable example is the development of novel tubulin polymerization inhibitors based on the structure of Combretastatin A-4 (CA-4), a potent anticancer agent. mdpi.comnih.gov In this work, a series of 3-(benzotriazole)-2(3H)-imidazole-2-thiones were designed as heterocyclic analogues of CA-4. mdpi.comnih.gov The design replaced the 3,4,5-trimethoxyphenyl "A ring" of CA-4 with the benzotriazole ring, while a variously substituted phenyl group attached to the imidazole-thione served as the "B ring". mdpi.comnih.gov This molecular architecture mimics the essential pharmacophoric elements of CA-4, allowing the hybrid molecule to bind to the colchicine site on tubulin and inhibit microtubule polymerization. Docking studies have shown that the benzotriazole moiety can act as a surrogate for the traditional 3,4,5-trimethoxyphenyl group in binding to tubulin. nih.gov This strategy exemplifies the creation of a bifunctional compound where the benzotriazole and the substituted phenyl-imidazole-thione components work in concert to achieve a specific biological effect.
Targeted Derivatization for Specific Biological Profiles
The strategic derivatization of the benzotriazole scaffold is a key approach in medicinal chemistry to develop analogues with tailored biological activities. By modifying specific positions on the core structure, researchers can enhance potency, selectivity, and target engagement for various therapeutic areas, including oncology, virology, and the inhibition of specific enzyme families like protein kinases.
Anticancer Activity
A prominent strategy for imparting anticancer properties to benzotriazole-based compounds involves the introduction of substituted imidazole-thione moieties. nih.govmdpi.com This approach aims to create novel heterocyclic analogues of known tubulin polymerization inhibitors like Combretastatin A-4 (CA-4). mdpi.com In this design, the benzotriazole ring serves as a replacement for the 3,4,5-trimethoxyphenyl ring of CA-4. mdpi.com
One study detailed the synthesis of a series of benzotriazole derivatives bearing substituted imidazol-2-thiones. nih.govmdpi.com Several of these analogues demonstrated significant antiproliferative activity against a panel of human cancer cell lines. nih.govmdpi.com The compound designated as BI9, which features a 2,4-dichloro substitution on the phenyl ring of the imidazol-2-thione moiety, was particularly potent. nih.govmdpi.com It exhibited strong activity against MCF-7 (breast cancer), HL-60 (human promyelocytic leukemia), and HCT-116 (colon cancer) cell lines. nih.govmdpi.com Further investigation into its mechanism revealed that BI9 arrests the cell cycle in the G2/M phase, inhibits tubulin polymerization by interacting with the colchicine binding site, and induces apoptosis by modulating pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins. nih.govmdpi.com The selectivity of these compounds is noteworthy; many derivatives, including the potent BI9, showed significantly lower toxicity against normal human umbilical vein endothelial cells (HUVEC), indicating a favorable safety index. mdpi.com
Table 1: Antiproliferative Activity of Imidazole-Thione Linked Benzotriazole Analogues
| Compound | Substitution | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| BI9 | 2,4-dichloro-phenyl | MCF-7 | 3.57 nih.govmdpi.com |
| HL-60 | 0.40 nih.govmdpi.com | ||
| HCT-116 | 2.63 nih.govmdpi.com |
Antiviral Activity
The benzotriazole nucleus has proven to be a valuable scaffold for the development of antiviral agents, particularly against enteroviruses like Coxsackievirus B (CVB) and Poliovirus. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Research has focused on exploring N-(4-(2H-benzo[d] nih.govopenmedicinalchemistryjournal.commdpi.comtriazol-2-yl)phenyl)-R-amide and related urea structures. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These modifications have led to the identification of compounds with selective activity against a range of RNA viruses. mdpi.comresearchgate.net
A study involving 38 newly synthesized benzotriazole derivatives identified compounds 17 and 18 as the most active against Coxsackievirus B5 (CV-B5) and Poliovirus (Sb-1). openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Another series of investigations identified five compounds (11b, 18e, 41a, 43a, 99b) with selective antiviral activity against CVB5, with EC₅₀ values ranging from 6 to 18.5 µM. mdpi.comresearchgate.net Structure-activity relationship (SAR) analysis revealed key insights; for instance, substituting the amine group on a precursor with 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl groups significantly enhanced antiviral activity against CVB5. mdpi.com Specifically, this modification decreased the EC₅₀ from 52 µM for the precursor to 18.5 µM and 9 µM for compounds 41a and 43a, respectively. mdpi.com Further studies with hit compound 18e suggested its mechanism of action involves the early phase of viral infection, potentially by interfering with the viral attachment process. researchgate.net
Table 2: Antiviral Activity of Selected Benzotriazole Derivatives
| Compound | Target Virus | EC₅₀ (µM) |
|---|---|---|
| 17 | Coxsackievirus B5 (CV-B5) | 6.9 openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Poliovirus (Sb-1) | 20.5 openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com | |
| 18 | Coxsackievirus B5 (CV-B5) | 5.5 openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Poliovirus (Sb-1) | 17.5 openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com | |
| 18e | Coxsackievirus B5 (CV-B5) | 6 - 18.5 mdpi.comresearchgate.net |
| 41a | Coxsackievirus B5 (CV-B5) | 18.5 mdpi.com |
| 43a | Coxsackievirus B5 (CV-B5) | 9 mdpi.com |
Kinase Inhibition
The benzotriazole framework is also a foundational structure for designing potent protein kinase inhibitors, which are crucial targets in anticancer therapy. nih.govnih.gov A well-known example is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a highly selective inhibitor of protein kinase 2 (CK2). nih.gov Building upon this, new derivatives of TBBt bearing azide or substituted triazole groups have been synthesized and evaluated. nih.gov Derivatives of the related 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) with a triazole substituted with a carboxyl group (compounds 7 and 10) showed potent inhibitory activity against CK2, with Kᵢ values of 1.96 µM and 0.91 µM, respectively. nih.gov
More recently, derivatization strategies have been applied to target other kinases, such as the NIMA-related kinase (NEK) family, which are involved in cell cycle control. researchgate.net A novel, complex benzotriazole derivative, bis(3-(2H-benzo[d] nih.govopenmedicinalchemistryjournal.commdpi.comtriazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane (TAJ1), was synthesized and evaluated through in silico methods. researchgate.net Molecular docking studies predicted that TAJ1 interacts potently with NEK2, showing a strong binding energy of -10.5 kcal/mol, suggesting its potential as a targeted therapeutic agent. researchgate.net
Table 3: Kinase Inhibitory Activity of Benzotriazole Analogues
| Compound | Target Kinase | Activity Metric | Value |
|---|---|---|---|
| TBBi Derivative 7 | Protein Kinase CK2 | Kᵢ | 1.96 µM nih.gov |
| TBBi Derivative 10 | Protein Kinase CK2 | Kᵢ | 0.91 µM nih.gov |
| TAJ1 | NEK2 | Binding Energy | -10.5 kcal/mol researchgate.net |
Structure Activity Relationship Sar Studies of Imidazo 4,5 E Benzotriazole Derivatives
Elucidation of Key Structural Elements Governing Biological Activity
The biological activity of imidazo[4,5-e]benzotriazole derivatives is governed by the intricate interplay of its core heterocyclic system and the various substituents attached to it. The fused benzotriazole (B28993) and imidazole (B134444) rings create a unique electronic and steric environment that serves as a foundational scaffold for interaction with biological targets. amazonaws.com SAR studies allow for the mapping of this molecular landscape, revealing which structural components are critical for eliciting a desired pharmacological response. Modifications to this scaffold, even minor ones, can lead to significant variations in activity, highlighting the sensitivity of the structure-activity relationship. amazonaws.com
The nature of the chemical groups substituted onto the core scaffold plays a paramount role in determining the potency and selectivity of the derivatives. Studies on a series of benzotriazole analogues linked to an imidazole-thione moiety have demonstrated this principle effectively, particularly in the context of anticancer activity. nih.govmdpi.com
The antiproliferative activity of these compounds was evaluated against several human cancer cell lines, revealing a strong dependence on the type of substituent on an attached phenyl ring. For instance, an unsubstituted phenyl ring (Compound BI1) demonstrated activity in the low micromolar range against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. nih.gov However, the introduction of a simple methyl group (Compound BI2) significantly diminished this activity. mdpi.com
Conversely, the addition of electron-withdrawing groups, such as halogens, was found to enhance potency. The presence of chloro- and methoxy-substituents resulted in good antiproliferative activity. nih.gov A compound featuring a 2,4-dichloro substitution on the phenyl ring (Compound BI9) exhibited particularly potent anticancer activity against all tested cancer cell lines, with IC50 values of 3.57 µM for MCF-7, 0.40 µM for HL-60, and 2.63 µM for HCT-116 (colon cancer). nih.gov This derivative also showed a high safety index, with low toxicity against normal human cells (HUVEC). nih.gov Furthermore, incorporating larger functional groups like a 4-sulphonamide moiety (Compound BI12) led to improved activity compared to the smaller 4-methyl analogue (Compound BI2), indicating that both electronic properties and steric factors of the substituent are critical determinants of pharmacological efficacy. mdpi.com
| Compound | Substituent on Phenyl Ring | IC50 (µM) - MCF-7 | IC50 (µM) - HL-60 | IC50 (µM) - HCT-116 | Reference |
|---|---|---|---|---|---|
| BI1 | Unsubstituted | 5.42 | 3.21 | >100 | nih.govmdpi.com |
| BI2 | 4-Methyl | >100 | >100 | >100 | mdpi.com |
| BI6 | 4-Chloro | 7.38 | 2.51 | 6.42 | nih.gov |
| BI9 | 2,4-Dichloro | 3.57 | 0.40 | 2.63 | nih.gov |
| BI12 | 4-Sulphonamide | 8.11 | 6.42 | 10.51 | mdpi.com |
The position of a functional group on the molecular scaffold can be just as important as its chemical nature. Altering the substitution pattern can change the molecule's shape, polarity, and ability to interact with specific residues in a biological target. This principle has been observed in studies of halogenated benzotriazole and imidazopyridine derivatives. researchgate.netnih.gov
For example, in the case of chloro-substituted imidazole-thione linked benzotriazoles, the position of the chlorine atom on the phenyl ring influenced the antiproliferative activity. Compounds with a chloro substituent at the 2-position (BI7), 3-position (BI8), or 4-position (BI6) all exhibited comparable and potent activity in the low micromolar range against HL-60 and HCT-116 cells. nih.gov While the difference in this specific series was not dramatic, in other systems, positional isomerism can be a critical factor. For instance, studies on tetrabromobenzotriazole as an inhibitor of human protein kinase CK2 revealed that bromine atoms at the C5 and C6 positions were essential for binding, while modifications at the C4 and C7 positions could be explored to develop even more effective inhibitors. researchgate.net This underscores that specific positional arrangements are often required to achieve optimal interaction with the target protein.
Certain chemical moieties are frequently incorporated into drug candidates to impart specific properties that enhance biological activity.
Aromatic Amides: Aromatic amide functionalities can introduce rigidity and provide additional hydrogen bonding opportunities, which can be crucial for target binding. In a series of benzotriazole derivatives designed as antiviral agents, the replacement of a simple amine group with aromatic amides like 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl groups led to a significant increase in antiviral activity against Coxsackievirus B5. unica.it This suggests that the amide moiety plays a key role in the interaction with viral targets.
Halogen Atoms: Halogen atoms, particularly chlorine and bromine, are pivotal substituents in medicinal chemistry. nih.gov Their electron-withdrawing nature and ability to form halogen bonds can significantly enhance binding affinity to protein targets. researchgate.net As noted earlier, 2,4-dichloro-substitution (Compound BI9) resulted in a highly potent antiproliferative agent. nih.gov The effectiveness of halogen atoms is often linked to their ability to occupy specific pockets in a receptor's binding site, thereby increasing ligand-target interaction strength. researchgate.net
Alkyl Chains: The length and branching of alkyl chains can influence a molecule's lipophilicity, solubility, and steric profile. These factors affect how the molecule is absorbed, distributed, and how it fits into a target's binding site. SAR studies of some N-alkylated 1,2,4-triazole derivatives have shown that anticonvulsant activity can decrease as the length of the alkyl chain increases. nih.gov Conversely, other studies suggest that using short alkyl chains as linkers can promote cellular uptake. researchgate.net This indicates that the role of an alkyl chain is context-dependent, and its optimal length must be determined for each specific therapeutic target.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Imidazo[4,5-e]benzotriazole Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net These models translate molecular structures into numerical descriptors (e.g., electronic, steric, and hydrophobic parameters) and use statistical methods to derive mathematical equations that can predict the activity of novel, unsynthesized compounds. researchgate.netjmchemsci.com
For classes of compounds similar to imidazo[4,5-e]benzotriazoles, such as imidazole-containing farnesyltransferase inhibitors and thiazol-benzimidazoles, QSAR models have been successfully developed. researchgate.netnih.gov A typical QSAR study involves:
Assembling a dataset of compounds with known activities.
Calculating various molecular descriptors for each compound.
Dividing the data into a training set (to build the model) and a test set (to validate it).
Generating a statistically significant equation using techniques like multiple linear regression or machine learning. nih.gov
The robustness of these models is confirmed using statistical metrics like the correlation coefficient (R²), cross-validated R² (R²cv or Q²), and by accurately predicting the activities of the test set compounds. researchgate.net For example, a QSAR study on imidazole-containing tetrahydrobenzodiazepines identified that KierA3 shape indices and polarizability were well-correlated with farnesyltransferase inhibitory activity. researchgate.net Such models provide invaluable insights into the key molecular features driving activity and guide the rational design of new derivatives with enhanced potency. nih.gov
Conformational Analysis and its Influence on Ligand-Target Interactions
A molecule's biological activity is not only dependent on its 2D structure but also on its 3D shape, or conformation. Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be obtained by rotation about single bonds. nih.gov The preferred, low-energy conformation of a ligand is often the one that binds most effectively to its biological target.
Computational methods, such as potential energy scans, are used to determine the most stable conformers by analyzing the energy changes associated with the rotation around specific dihedral angles. nih.gov The resulting 3D structure is critical for understanding how a ligand fits into the binding site of a protein or enzyme. For imidazole derivatives, it has been shown that structural manipulations designed to increase molecular flexibility can be a strategy to evaluate the effects of different conformations on biological activity. unica.it This flexibility allows a molecule to adapt its shape to better fit the target, potentially leading to a stronger interaction and higher efficacy. Understanding the conformational preferences of imidazo[4,5-e]benzotriazole derivatives is therefore essential for designing molecules that can achieve the optimal orientation required for potent ligand-target interactions.
Biological Target Identification and Mechanistic Elucidation of Imidazo 4,5 E Benzotriazole Analogues
Investigation of Molecular Targets and Binding Sites for Imidazo[4,5-e]benzotriazole Class Compounds
The diverse biological activities of imidazo[4,5-e]benzotriazole analogues and related compounds stem from their ability to interact with a range of molecular targets, including enzymes, receptors, and structural cellular components.
Enzyme Inhibition Studies
Analogues of imidazo[4,5-e]benzotriazole have been investigated for their potential to inhibit various enzymes critical for the survival and proliferation of pathogens and cancer cells.
Bacterial Gyrase: Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial DNA replication and are validated targets for antibacterial agents. While specific studies on 2-methyl-3H-imidazo[4,5-e]benzotriazole are limited, research on related benzothiazole and benzimidazole scaffolds has identified potent inhibitors of the GyrB subunit, which possesses ATPase activity. For instance, benzothiazole-based inhibitors have demonstrated potent activity against E. coli DNA gyrase. nih.gov A computational drug design approach identified 2,5(6)-substituted benzimidazole derivatives as promising molecules for interacting with E. coli's DNA Gyrase B, highlighting the potential of this heterocyclic core in targeting bacterial gyrase. mdpi.com
Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, making it a target for anticancer drug development. Derivatives of 4,5,6,7-tetrabromobenzotriazole (TBBt) and 4,5,6,7-tetrabromobenzimidazole (TBBi) are among the most promising inhibitors of CK2, with IC50 values in the low micromolar range. nih.gov The inhibitory activity of these compounds is influenced by the substitution pattern, with halogen atoms at positions C5 and C6 being crucial for binding to CK2. nih.gov A study on N1 and N2-substituted tetrabromobenzotriazole regioisomers showed low sub-micromolar inhibition of CK2α, with the N2-regioisomers generally exhibiting higher activity. aun.edu.eg
| Compound | Target Enzyme | IC50 (µM) |
| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | Protein Kinase CK2 | 0.3 nih.gov |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | Protein Kinase CK2 | 1.3 nih.gov |
| 1H-triazolo[4,5-b]pyridine derivative (compound 12) | Protein Kinase CK2α | 2.56 nih.gov |
| 1H-triazolo[4,5-b]pyridine derivative (compound 13) | Protein Kinase CK2α | 3.26 nih.gov |
| N2-acetic acid hydrazide TBBt derivative | Protein Kinase CK2α | 0.131 aun.edu.eg |
FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and mutations in this kinase are associated with acute myeloid leukemia (AML). Imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of FLT3 kinase and its mutants, such as FLT3-ITD. nih.gov One optimized compound, 27e, demonstrated potent inhibition of Aurora kinases and FLT3 kinase with Kd values in the nanomolar range. nih.gov Another study on imidazo[1,2-b]pyridazine derivatives identified compound 34f with nanomolar inhibitory activity against recombinant FLT3-ITD and FLT3-D835Y. nih.gov A benzimidazole-based compound, 4ACP, showed potent activity against wild-type FLT3, FLT3-ITD, and FLT3-TKD (D835Y mutation) with IC50 values in the nanomolar range. whiterose.ac.uk
| Compound | Target Enzyme | Kd (nM) | IC50 (nM) |
| 27e (imidazo[4,5-b]pyridine derivative) | FLT3 | 6.2 nih.gov | - |
| 27e (imidazo[4,5-b]pyridine derivative) | FLT3-ITD | 38 nih.gov | - |
| 34f (imidazo[1,2-b]pyridazine derivative) | FLT3-ITD | - | 4 nih.gov |
| 34f (imidazo[1,2-b]pyridazine derivative) | FLT3-D835Y | - | 1 nih.gov |
| 4ACP (benzimidazole-based) | FLT3 (wild-type) | - | 43.8 whiterose.ac.uk |
| 4ACP (benzimidazole-based) | FLT3-ITD | - | 97.2 whiterose.ac.uk |
| 4ACP (benzimidazole-based) | FLT3-TKD (D835Y) | - | 92.5 whiterose.ac.uk |
Alpha-Glucosidase: Alpha-glucosidase inhibitors are used in the management of type 2 diabetes. A series of novel imidazo-triazole derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. mdpi.com One analog demonstrated potent inhibition with an IC50 value of 7.10 ± 0.20 µM against α-glucosidase. mdpi.com Benzotriazole-based bis-Schiff base derivatives have also shown outstanding inhibition profiles against the α-glucosidase enzyme, with IC50 values ranging from 1.10 ± 0.05 µM to 28.30 ± 0.60 µM. nih.gov Furthermore, novel imidazo[1,2-c]quinazoline derivatives exhibited good to excellent inhibitory activities with IC50 values from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM. nih.gov
| Compound Class | Target Enzyme | IC50 Range (µM) |
| Imidazo-triazole derivatives | α-glucosidase | 6.80 - 7.10 mdpi.com |
| Benzotriazole-based bis-Schiff bases | α-glucosidase | 1.10 - 28.30 nih.gov |
| Imidazo[1,2-c]quinazoline derivatives | α-glucosidase | 50.0 - 268.25 nih.gov |
Receptor Modulation and Agonism/Antagonism
The structural features of imidazo[4,5-e]benzotriazole analogues allow them to interact with various receptors, acting as either agonists or antagonists.
TLR7: Toll-like receptor 7 (TLR7) is involved in the innate immune response. Imidazoquinoline-based compounds are known modulators of TLR7 and TLR8. nih.gov Structure-activity relationship studies on imidazoquinolines have shown that modifications to the scaffold can lead to either agonistic or antagonistic activity. nih.govnih.gov For instance, a C2-alkyl substitution on the tricyclic core of imidazo[4,5-c]quinolines can interact with a hydrophobic area of the receptor at the dimer interface, which appears to be a determinant for its activity. mdpi.com Dimeric constructs of imidazoquinoline linked at the C2 position have been shown to exhibit antagonistic activity at both TLR7 and TLR8. nih.gov
Cannabinoid Receptors: While direct evidence for imidazo[4,5-e]benzotriazole analogues binding to cannabinoid receptors is scarce, related benzimidazole derivatives have been explored as cannabinoid receptor ligands. A series of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles were designed and synthesized, with several exhibiting nanomolar affinity for the CB1 receptor. nih.gov Another study focused on developing benzo[d]imidazole-based compounds targeting the CB2 receptor, with some compounds showing potent agonist activity. nih.gov
Bradykinin Receptors: Bradykinin B2 receptor antagonists have therapeutic potential in various diseases. nih.gov While specific data on imidazo[4,5-e]benzotriazole is not available, related pseudopeptides containing an imidazole (B134444) core have been prepared and shown to be potent bradykinin B2 receptor antagonists in vitro and in vivo. nih.gov
Interaction with Cellular Structural Components
Tubulin: Tubulin is a key component of the cytoskeleton, and its polymerization is a target for anticancer drugs. Benzotriazole-based compounds have been investigated as tubulin polymerization inhibitors. mdpi.comeurekaselect.com A series of 3-(benzotriazole)-2(3H)-imidazole-2-thiones were designed as analogues of combretastatin A-4 (CA-4), a known tubulin inhibitor. Several of these compounds showed remarkable inhibition of tubulin polymerization, with IC50 values comparable to CA-4. mdpi.com These compounds are believed to bind to the colchicine binding site of tubulin. mdpi.com
| Compound | Activity | IC50 (µM) |
| BI5 (benzotriazole-imidazole-thione) | Tubulin Polymerization Inhibition | 0.49 mdpi.com |
| BI9 (benzotriazole-imidazole-thione) | Tubulin Polymerization Inhibition | 0.52 mdpi.com |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization Inhibition | 0.57 mdpi.com |
Viral Protein Interactions
Helicase Inhibition: Viral helicases are essential enzymes for the replication of many viruses. Analogues of 1H-benzotriazole have been synthesized and tested for their anti-helicase activity against enzymes from the Flaviviridae family, including hepatitis C virus (HCV). N-alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole enhanced its inhibitory activity and selectivity towards HCV NTPase/helicase. The 2-methyl, 2-ethyl, and 2-propyl derivatives were the most active, with IC50 values of approximately 6.5 µM. researchgate.net Benzothiazole analogues have also been identified as inhibitors of Dengue virus (DENV) NS3 helicase, with one analogue showing an IC50 value of 500 nM. nih.gov
Mechanistic Elucidation of Biological Action at the Molecular and Cellular Level
Understanding the molecular and cellular consequences of the interaction between imidazo[4,5-e]benzotriazole analogues and their biological targets is crucial for their development as therapeutic agents.
Cellular Pathway Disruption and Signaling Modulation
The inhibition of key enzymes or modulation of receptors by these compounds leads to the disruption of critical cellular pathways. For instance, the inhibition of FLT3 kinase by imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine derivatives leads to the suppression of downstream signaling pathways that are crucial for the proliferation and survival of AML cells. nih.govresearchgate.net In vitro experiments have confirmed that these compounds suppress FLT3 downstream signaling. nih.gov
Similarly, benzotriazole (B28993) analogues that inhibit tubulin polymerization arrest the cell cycle in the G2/M phase. This disruption of the cell cycle can lead to the induction of apoptosis, as evidenced by the regulation of pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2. mdpi.com
Mode of Killing or Inhibition (e.g., Bactericidal Activity)
The mechanisms through which imidazo[4,5-e]benzotriazole analogues exert their biological effects are diverse and depend on the specific derivative and target organism.
Antimicrobial Mechanism : Benzotriazole derivatives functionalized with groups like halogens or alkyls have been shown to disrupt the bacterial cell membrane, which leads to cell lysis and death. gsconlinepress.com This mechanism of action is crucial in combating antibiotic-resistant pathogens. gsconlinepress.com Some derivatives achieve their antibacterial effect by damaging the microbial cell membrane, causing the leakage of cellular contents and ultimately leading to cell death.
Anticancer Mechanism : In the context of anticancer activity, certain benzotriazole derivatives function by inhibiting tubulin polymerization. mdpi.comnih.gov Tubulin is a critical component of microtubules, which are essential for cell division. By disrupting tubulin assembly, these compounds can halt the proliferation of cancer cells. mdpi.comnih.gov For instance, some analogues act as potent inhibitors of tubulin assembly, with activity comparable to known agents like combretastatin A-4 (CA-4). mdpi.comnih.gov Another identified anticancer mechanism is the inhibition of protein kinase CK2, a key enzyme often implicated in tumor growth and progression. gsconlinepress.comnih.gov Derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) are known selective inhibitors of this kinase. nih.gov
Antiviral Mechanism : The antiviral mode of action for some benzotriazole derivatives involves targeting the early phases of viral infection. nih.govdntb.gov.uaunica.it Studies on compounds active against Coxsackievirus B5 (CVB5) have shown that they can protect cells from virus-induced apoptosis. nih.govdntb.gov.uaunica.it The mechanism is attributed to interference with the viral attachment process to the host cell, rather than direct virucidal activity. nih.govdntb.gov.uaunica.it Other antiviral derivatives have been found to inhibit viral helicase, an enzyme essential for the replication of certain viruses like poliovirus. unica.it
In Vitro Biological Profiling of Imidazo[4,5-e]benzotriazole Derivatives
Derivatives of imidazo[4,5-e]benzotriazole and related benzotriazole structures have been extensively evaluated in vitro, demonstrating a broad spectrum of biological activities. gsconlinepress.comnih.govjrasb.com These compounds have shown significant potential as antimicrobial, antiviral, antiparasitic, anticancer, and anti-inflammatory agents. gsconlinepress.comjrasb.com
Antimicrobial Activity (Antibacterial, Antifungal, Antimycobacterial)
Benzotriazole derivatives have been recognized for their antimicrobial properties since the late 1980s. gsconlinepress.comnih.govopenmedicinalchemistryjournal.com They have shown efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. gsconlinepress.com
Antibacterial Activity : Research has demonstrated that these compounds are active against bacteria such as Escherichia coli, Bacillus subtilis, Salmonella typhimurium, and methicillin-resistant Staphylococcus aureus (MRSA). gsconlinepress.comjrasb.comnih.gov For example, certain triazolo[4,5-f]-quinolinone carboxylic acids containing a benzotriazole moiety showed promising in vitro activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25 mg/ml. gsconlinepress.com The introduction of a bulky substituent like an isopropyl group into a piperidine ring attached to a benzotriazole scaffold increased antibacterial activity against Bacillus subtilis, with a MIC of 6.25 μg/ml. nih.gov
Antifungal Activity : Significant antifungal activity has also been reported, particularly against pathogenic fungi like Candida albicans and Aspergillus niger. gsconlinepress.com This makes them promising candidates for addressing fungal infections. gsconlinepress.com Some synthesized benzotriazole derivatives have shown moderate to good antifungal properties. nih.gov
Antimycobacterial Activity : The benzotriazole scaffold has been incorporated into compounds targeting mycobacteria. For instance, gsconlinepress.commdpi.comopenmedicinalchemistryjournal.comTriazolo[4,5-h]quinolones have been described as a potent class of antitubercular agents against multidrug-resistant Mycobacterium tuberculosis strains.
| Compound Type | Target Organism | Activity/Result |
|---|---|---|
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | MIC: 12.5-25 mg/ml gsconlinepress.com |
| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Bacillus subtilis, Salmonella typhimurium, Escherichia coli, Bacillus anthracis | Strong antibacterial activity jrasb.com |
| Benzotriazole-substituted piperidin-4-one derivative | Bacillus subtilis | MIC: 6.25 μg/ml nih.gov |
| General Benzotriazole Derivatives | Candida albicans, Aspergillus niger | Significant antifungal activity gsconlinepress.com |
| 5-halogenomethylsulfonyl-benzotriazole derivative | Methicillin-resistant Staphylococci (MRSA) | MIC: 12.5-25 μg/mL nih.gov |
| 5-halogenomethylsulfonyl-benzotriazole derivative | Enterococcus strains | MIC: 50-100 μg/mL nih.gov |
Antiviral Activity against Various Viral Strains
The benzotriazole scaffold is a key component in the development of new antiviral agents. openmedicinalchemistryjournal.comresearchgate.net These derivatives have shown activity against a spectrum of both RNA and DNA viruses. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Numerous studies have synthesized and screened benzotriazole derivatives, revealing selective activity against various viral strains. nih.govdntb.gov.ua A significant number of benzo[d] gsconlinepress.commdpi.comopenmedicinalchemistryjournal.comtriazol-1(2)-yl derivatives were evaluated for their in vitro antiviral activity, with several compounds showing selective action against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with EC50 values ranging from 6 to 18.5 μM. nih.govdntb.gov.uaunica.it
Other studies have identified derivatives active against Poliovirus, another enterovirus. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For example, compounds 17 and 18 in one study were most active against Coxsackievirus B5 (EC50 of 6.9 and 5.5 µM, respectively) and Poliovirus (EC50 of 20.5 and 17.5 µM, respectively). openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The N-(4-(2H-benzo[d] gsconlinepress.commdpi.comopenmedicinalchemistryjournal.com triazol-2-yl)phenyl-R-amide structure has been identified as a promising chemical scaffold for developing new antiviral molecules. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
| Compound Series/Derivative | Target Virus | EC50 Value (µM) |
|---|---|---|
| Benzo[d] gsconlinepress.commdpi.comopenmedicinalchemistryjournal.comtriazol-1(2)-yl derivatives (e.g., 11b, 18e, 41a, 43a, 99b) | Coxsackievirus B5 (CVB5) | 6 - 18.5 nih.govdntb.gov.ua |
| Compound 17 (N-(4-(R-2H-benzo[d] gsconlinepress.commdpi.comopenmedicinalchemistryjournal.comtriazol-2-yl)phenyl)-4-R'-benzamide derivative) | Coxsackievirus B5 (CVB5) | 6.9 openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Compound 17 (N-(4-(R-2H-benzo[d] gsconlinepress.commdpi.comopenmedicinalchemistryjournal.comtriazol-2-yl)phenyl)-4-R'-benzamide derivative) | Poliovirus (Sb-1) | 20.5 openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Compound 18 (N-(4-(R-2H-benzo[d] gsconlinepress.commdpi.comopenmedicinalchemistryjournal.comtriazol-2-yl)phenyl)-4-R'-benzamide derivative) | Coxsackievirus B5 (CVB5) | 5.5 openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Compound 18 (N-(4-(R-2H-benzo[d] gsconlinepress.commdpi.comopenmedicinalchemistryjournal.comtriazol-2-yl)phenyl)-4-R'-benzamide derivative) | Poliovirus (Sb-1) | 17.5 openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| Derivative 43a (p-chlorobenzoyl group) | Coxsackievirus B5 (CVB5) | 9 mdpi.com |
| Derivative 41a (3,4,5-trimethoxybenzoyl group) | Coxsackievirus B5 (CVB5) | 18.5 mdpi.com |
Antiparasitic Activity
Benzotriazole derivatives have demonstrated potent activity against various protozoan parasites. gsconlinepress.com
Entamoeba histolytica : In the search for new therapeutic agents against amebiasis, compounds featuring benzotriazole and indazole scaffolds were tested. These derivatives showed significant activity, with IC50 values as low as 0.304 µM, proving to be more active than the current drug of choice, metronidazole. nih.gov
Acanthamoeba castellanii : Analogues of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) were synthesized and tested for their in vitro antiprotozoal activity against the trophozoites and cysts of Acanthamoeba castellanii. gsconlinepress.com
| Compound Scaffold | Target Parasite | IC50 Value (µM) |
|---|---|---|
| Benzotriazole derivative | Entamoeba histolytica | 0.304 nih.gov |
| Indazole derivative | Entamoeba histolytica | 0.339 nih.gov |
| Analogues of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | Acanthamoeba castellanii | Potent antiprotozoal activity reported gsconlinepress.com |
Anticancer and Antiproliferative Activity
The potential of benzotriazole derivatives as anticancer agents has been a significant area of research. gsconlinepress.commdpi.com These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and key kinases. gsconlinepress.commdpi.com
A series of benzotriazole analogues bearing substituted imidazol-2-thiones were evaluated for their in vitro anticancer activity against MCF-7 (breast cancer), HL-60 (human promyelocytic leukemia), and HCT-116 (colon cancer) cell lines. mdpi.com Many of these analogues showed promising antiproliferative activity. mdpi.comresearchgate.net Compound BI9, with a 2,4-dichloro substitution, was particularly potent against MCF-7, HL-60, and HCT-116 cells, with IC50 values of 3.57, 0.40, and 2.63 µM, respectively. mdpi.com Importantly, this compound showed low toxicity against normal human umbilical vein endothelial cells (HUVEC), indicating a high safety index. mdpi.com
Other studies have focused on developing benzotriazole derivatives as inhibitors of protein kinase CK2, a validated target in anticancer therapy. nih.gov Derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) and 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) have shown potent inhibitory activity against CK2 and cytotoxicity against cancer cell lines like CCRF-CEM and MCF-7. nih.gov
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| BI9 (2,4-dichloro-substituted) | MCF-7 (Breast Cancer) | 3.57 mdpi.com | Tubulin Polymerization Inhibition mdpi.com |
| HL-60 (Leukemia) | 0.40 mdpi.com | ||
| HCT-116 (Colon Cancer) | 2.63 mdpi.com | ||
| BI1 (unsubstituted phenyl) | MCF-7 / HL-60 | Low micromolar range mdpi.com | Tubulin Polymerization Inhibition mdpi.com |
| BI6 (4-chloro-substituted) | HL-60 / HCT-116 | 1.51–7.38 mdpi.com | Tubulin Polymerization Inhibition mdpi.com |
| TBBi Derivative 7 | - | Ki = 1.96 | Protein Kinase CK2 Inhibition nih.gov |
| TBBi Derivative 10 | - | Ki = 0.91 | Protein Kinase CK2 Inhibition nih.gov |
| TBBi Derivative 2, 3, 5, 9 | CCRF-CEM / MCF-7 | EC50 = 12-29 | Protein Kinase CK2 Inhibition nih.gov |
Anti-inflammatory Activity
Benzotriazole derivatives have also been investigated for their anti-inflammatory properties. gsconlinepress.comjrasb.com Certain synthesized compounds have demonstrated anti-inflammatory activity comparable to that of common anti-inflammatory medications. gsconlinepress.com For instance, a series of chlorosubstituted, phenoxyacetyl benzotriazoles were screened for their anti-inflammatory and analgesic properties, with some compounds showing notable effects. nih.gov Furthermore, studies on benzo[f]benzo nih.govnih.govimidazo[1,2-d] gsconlinepress.comnih.govoxazepine derivatives, which contain a related fused imidazole structure, showed that they could modulate the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) from cancer cell lines, suggesting a potential anti-inflammatory role. scielo.brresearchgate.net
Selectivity and Cross-Reactivity Assessment
The therapeutic efficacy and safety of any potential drug candidate are critically dependent on its selectivity, which is the ability to interact with its intended biological target with high affinity while showing minimal interaction with other biomolecules in the cellular environment. For imidazo[4,5-e]benzotriazole analogues, which are often investigated as kinase inhibitors, a thorough assessment of their selectivity and cross-reactivity against a panel of kinases and other related enzymes is a crucial step in the drug discovery and development process. This section delves into the research findings concerning the selectivity profiles of analogues of this compound.
Kinase Selectivity Profiling
Research on derivatives of TBBt and the structurally similar 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) has involved screening against a panel of off-target kinases to determine their selectivity. One such study evaluated the most active compounds against a panel of eight off-target kinases, demonstrating the importance of broad screening to identify potential unintended interactions. nih.gov
Another study focusing on the selectivity of CK2 inhibitors, including TBB, screened a library of 68 related compounds against CK2 and other kinases such as PIM1, HIPK2, and DYRK1a. researchgate.net This research highlighted that while TBB is significantly more selective for CK2 compared to other inhibitors like DMAT, it still exhibits inhibitory activity against PIM1 and PIM3. researchgate.net Such findings underscore the necessity of comprehensive kinase profiling to understand the complete activity spectrum of these compounds.
The following interactive table summarizes the selectivity profile of TBB, a close analogue of the imidazo[4,5-e]benzotriazole scaffold.
Table 1: Kinase Selectivity Profile of 4,5,6,7-tetrabromo-1H-benzotriazole (TBB)
| Kinase Target | Inhibition | Notes |
|---|---|---|
| CK2 | High | Primary target; TBB is a potent and selective inhibitor. researchgate.net |
| PIM1 | Moderate | Identified as a significant off-target. researchgate.net |
| PIM3 | Moderate | Another identified off-target kinase. researchgate.net |
| HIPK2 | Low/None | Generally not significantly inhibited by TBB. researchgate.net |
| DYRK1a | Low/None | Generally not significantly inhibited by TBB. researchgate.net |
Cross-Reactivity with Other Biological Targets
Beyond the kinome, it is essential to assess the cross-reactivity of imidazo[4,5-e]benzotriazole analogues with other classes of proteins to preempt potential off-target toxicities. For instance, a study on a novel series of benzotriazole moiety-bearing substituted imidazol-2-thiones, which share a similar heterocyclic core, investigated their cytotoxic effects on cancer cell lines versus normal human umbilical vein endothelial cells (HUVEC). nih.gov The results indicated that some of these compounds exhibited potent anticancer activity while demonstrating low toxicity against normal cells, suggesting a degree of selectivity for cancer-related targets over those in healthy cells. nih.gov
The data from such studies can be tabulated to provide a clear overview of the selectivity of these analogues.
Table 2: Cytotoxic Selectivity of Imidazole-Thione Linked Benzotriazole Analogues
| Compound | Cell Line | IC50 (µM) | Selectivity Note |
|---|---|---|---|
| BI9 | MCF-7 (Breast Cancer) | 3.57 | Potent anticancer activity. |
| BI9 | HL-60 (Leukemia) | 0.40 | Potent anticancer activity. |
| BI9 | HCT-116 (Colon Cancer) | 2.63 | Potent anticancer activity. |
| BI9 | HUVEC (Normal Cells) | 118 | Low toxicity against normal cells, indicating a high safety index. nih.gov |
| CA-4 (Reference) | HUVEC (Normal Cells) | 13.6 | Reference compound showing higher toxicity to normal cells compared to BI9. nih.gov |
While the direct experimental data for the selectivity and cross-reactivity of this compound remains to be fully elucidated, the available information on its structural analogues provides a foundational understanding. These studies collectively emphasize that while the benzotriazole scaffold can be engineered for high potency and selectivity towards a primary target like CK2, a comprehensive assessment across the kinome and other relevant biological targets is indispensable to ensure the development of safe and effective therapeutic agents. Future research should focus on detailed profiling of this compound and its derivatives to precisely map their interaction landscape.
Advanced Spectroscopic and Spectrometric Characterization of 2 Methyl 3h Imidazo 4,5 E Benzotriazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. nih.gov For 2-methyl-3H-imidazo[4,5-e]benzotriazole, a molecule with a complex arrangement of protons, carbons, and nitrogens, multinuclear NMR techniques are indispensable for assigning atomic environments and understanding its dynamic tautomeric nature. su.edu.lyijariie.com
¹H NMR and ¹³C NMR for Proton and Carbon Environments
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from analogous structures like benzotriazole (B28993), 2-methylimidazole, and related fused heterocyclic systems. mdpi.comresearchgate.net
The structure of this compound features a methyl group, three aromatic protons on the benzene ring, and a labile N-H proton, which may be undergoing rapid exchange, potentially broadening its signal or causing it to be unobserved. The aromatic region is expected to show complex splitting patterns due to the coupling between adjacent protons.
Predicted ¹H NMR Chemical Shifts: The protons on the benzene ring (H-6, H-7, H-8) are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methyl protons (C-CH₃) would appear as a sharp singlet in the upfield region, likely around δ 2.4-2.7 ppm. The N-H proton signal is anticipated to be a broad singlet at a lower field, potentially above δ 12 ppm, and its position is highly dependent on the solvent and concentration. mdpi.com
Predicted ¹³C NMR Chemical Shifts: The carbon skeleton includes two quaternary carbons at the ring fusion points, three aromatic CH carbons, the imidazole (B134444) C2 carbon, and the methyl carbon. The aromatic carbons are expected in the δ 110-150 ppm range. The C2 carbon of the imidazole ring, being adjacent to two nitrogen atoms, would likely appear further downfield, potentially in the δ 150-155 ppm range. mdpi.com The methyl carbon signal would be found significantly upfield.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analysis of benzotriazole, methyl-benzotriazole, and fused imidazo-heterocyclic systems.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2-CH₃ | ~ 2.5 (s, 3H) | ~ 15-20 |
| C2 | - | ~ 152 |
| C3a | - | ~ 145 |
| C5a | - | ~ 135 |
| C6 | ~ 7.4-7.6 (m, 1H) | ~ 120-125 |
| C7 | ~ 7.3-7.5 (m, 1H) | ~ 125-130 |
| C8 | ~ 8.0-8.2 (m, 1H) | ~ 115-120 |
| C8a | - | ~ 140 |
| N3-H | > 12 (br s, 1H) | - |
Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Connectivity and Tautomerism
Due to the complexity and potential for ambiguity in 1D spectra, advanced 2D NMR techniques are crucial for unambiguous structural assignment.
2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more critical, as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation between the methyl protons and the C2 carbon would confirm the methyl group's position. Correlations from the aromatic protons to the quaternary carbons (C3a, C5a, C8a) would be essential for assigning the carbon backbone of the benzotriazole moiety. researchgate.net
¹⁵N NMR: This technique is exceptionally well-suited for investigating tautomerism in nitrogen-rich heterocycles like azoles. su.edu.ly The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including protonation state. su.edu.ly In this compound, the proton can reside on N1, N3, or the imidazole N4. ¹⁵N NMR, often in conjunction with ¹H-¹⁵N HMBC experiments, can help identify the predominant tautomeric form in solution by observing correlations between the N-H proton and the specific nitrogen atom it is attached to. su.edu.ly Studies on nitrobenzotriazoles have demonstrated the power of multinuclear NMR in resolving complex tautomeric equilibria. su.edu.ly
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Dynamics
IR and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule.
Analysis of Characteristic Absorption Bands
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.
N-H Stretching: A broad absorption band is expected in the region of 3000-3400 cm⁻¹, characteristic of N-H stretching in the hydrogen-bonded imidazole and triazole rings. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The "fingerprint" region (below 1700 cm⁻¹) will contain a series of sharp to medium bands corresponding to the C=N and C=C stretching vibrations of the fused aromatic ring system, typically between 1450 and 1650 cm⁻¹. researchgate.net
Ring Vibrations: The characteristic vibrations of the benzotriazole ring system are also found in this region. For example, spectra of 1H-Benzotriazole show significant peaks around 1207 cm⁻¹ and 743 cm⁻¹ corresponding to C-H bending modes. nist.gov
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (hydrogen-bonded) | 3000 - 3400 | Broad, Medium-Strong |
| Aromatic C-H Stretch | 3050 - 3150 | Sharp, Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Sharp, Medium |
| C=N / C=C Ring Stretching | 1450 - 1650 | Medium-Strong |
| Benzene Ring Bending | 740 - 880 | Strong |
Correlation with Quantum Chemical Calculations for Vibrational Assignments
To achieve a rigorous and detailed assignment of the vibrational modes observed in IR and Raman spectra, experimental data are often correlated with quantum chemical calculations. nih.gov Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to compute the optimized molecular geometry and the corresponding vibrational frequencies. nih.govnist.gov
The calculated theoretical spectrum can be compared with the experimental one. While theoretical frequencies are often systematically higher than experimental values, they can be scaled using a correction factor to improve the match. This correlation allows for the unambiguous assignment of complex vibrational modes, including stretching, bending, and torsional motions of the entire fused ring system, which would be difficult to assign based on empirical data alone. nist.gov
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. For this compound (C₈H₇N₅), the exact mass is 173.0701 Da.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺ at m/z 174.0774 or M⁺˙ at m/z 173.0701).
The electron ionization (EI) mass spectrum is expected to show a characteristic fragmentation pattern dominated by the stable heterocyclic core. Based on the known fragmentation of benzotriazoles, a primary and highly characteristic fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂, 28 Da). nist.gov
Predicted Fragmentation Pattern:
Molecular Ion (M⁺˙): The molecular ion peak at m/z 173 would be observed.
Loss of N₂: A prominent peak at m/z 145 ([M-28]⁺˙) is expected, corresponding to the loss of N₂ from the triazole ring. This is a hallmark fragmentation for benzotriazoles. nist.gov
Loss of HCN: Subsequent fragmentation of the m/z 145 ion could involve the loss of hydrogen cyanide (HCN, 27 Da) from the imidazole portion, leading to a fragment at m/z 118.
Loss of Methyl Radical: Fragmentation could also be initiated by the loss of a methyl radical (·CH₃, 15 Da) from the molecular ion, yielding a fragment at m/z 158, although this may be less favored than the N₂ loss.
Analysis of the fragmentation of 4-methyl- and 5-methylbenzotriazole confirms that the primary fragmentation is the loss of N₂, followed by loss of HCN, supporting this predicted pathway. nih.govnist.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula | Notes |
| 173 | [M]⁺˙ | [C₈H₇N₅]⁺˙ | Molecular Ion |
| 145 | [M - N₂]⁺˙ | [C₈H₇N₃]⁺˙ | Characteristic loss of dinitrogen from the triazole ring. nist.gov |
| 118 | [M - N₂ - HCN]⁺ | [C₇H₆N₂]⁺˙ | Subsequent loss of hydrogen cyanide. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzene-containing fragments. |
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is a fundamental technique for the confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For a molecule like this compound, HRMS would be crucial for verifying its chemical formula, C₈H₇N₅. The theoretical exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared against the experimentally determined value. For instance, analyses of related benzotriazole derivatives have successfully used techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) for their determination in various matrices. nih.govnih.gov In a hypothetical analysis of this compound, the expected high-resolution mass would serve as a primary identifier.
MS/MS for Structural Connectivity and Metabolite Identification
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for elucidating the connectivity of atoms within a molecule and for identifying metabolites.
For this compound, the fragmentation pattern would be expected to reveal characteristic losses. Based on the fragmentation of similar heterocyclic cores, such as 5-methyl-1H-benzotriazole, common fragmentation pathways would likely involve the loss of stable neutral molecules like N₂ and HCN. nist.govmassbank.eu The fragmentation of the fused imidazole and benzotriazole rings would produce a unique fingerprint, allowing for its differentiation from isomers. For example, the loss of the methyl group (CH₃) and subsequent ring cleavages would be anticipated.
In metabolic studies, MS/MS is used to identify biotransformations. For related benzotriazoles, hydroxylation and conjugation are common metabolic pathways. miamioh.edu If this compound were to undergo metabolism, MS/MS would be employed to identify the mass shifts corresponding to these modifications, thereby elucidating the structure of its metabolites.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₈H₈N₅⁺ | 174.0774 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about its conjugation and chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic and heterocyclic ring systems.
Studies on related benzotriazole compounds show absorption maxima in the UV region, typically between 250 and 300 nm. researchgate.net For example, 1,2,3-benzotriazole exhibits an absorption band at approximately 256 nm. researchgate.net The fusion of the imidazole ring and the presence of the methyl group would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in molar absorptivity compared to the parent benzotriazole structure. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic transitions and UV-Vis spectra of such compounds. mdpi.com
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Should single crystals of this compound be obtained, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planar or near-planar nature of the fused ring system and the specific tautomeric form present in the crystal lattice. The crystal system, space group, and unit cell dimensions would also be determined, offering insights into the packing of the molecules in the solid state. For example, crystal structures of related fused triazole systems have been determined, revealing their detailed molecular geometries. nih.govmdpi.commdpi.com
Table 2: Illustrative Crystallographic Data for a Related Fused Heterocyclic Compound (Data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole) mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
The crystal structure would reveal the network of intermolecular interactions that stabilize the crystal lattice. Due to the presence of nitrogen atoms which can act as hydrogen bond acceptors and potentially a hydrogen bond donor on the imidazole ring (depending on the tautomeric form), hydrogen bonding is expected to play a significant role in the crystal packing of this compound. Other non-covalent interactions, such as π-π stacking between the aromatic rings, would also be anticipated and could be analyzed from the crystallographic data. nih.gov
Co-crystal Structures with Biological Targets for Binding Mode Insights
If this compound were to be investigated as a biologically active agent, obtaining co-crystal structures with its target protein would be a key objective. X-ray diffraction of such co-crystals would provide direct evidence of the binding mode, identifying the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with the ligand. This information is critical for structure-based drug design and for understanding the molecule's mechanism of action at a molecular level.
Future Research Directions and Translational Potential for Imidazo 4,5 E Benzotriazole Chemistry
Design and Synthesis of Novel Imidazo[4,5-e]benzotriazole Chemotypes with Enhanced Efficacy and Selectivity
Future synthetic efforts will concentrate on creating new imidazo[4,5-e]benzotriazole derivatives with improved biological activity and selectivity. This involves strategic modifications to the core structure to optimize interactions with specific biological targets. Structure-based drug design, guided by computational modeling and molecular docking, will be instrumental in identifying key structural modifications. nih.gov
Key strategies for enhancing efficacy and selectivity include:
Substitution Pattern Modification: Introducing a variety of substituents on the benzene and imidazole (B134444) rings to probe structure-activity relationships (SAR). For instance, incorporating different functional groups can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, leading to more potent and selective interactions with target proteins.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles or reduce off-target effects. For example, replacing a triazole ring with a benzotriazole (B28993) ring is a known bioisosteric modification used in drug design. nih.gov
Hybrid Molecule Synthesis: Combining the imidazo[4,5-e]benzotriazole scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For example, linking the core to moieties known to inhibit tubulin polymerization has shown promise in developing anticancer agents. mdpi.comgsconlinepress.com
An example of synthetic strategy involves the condensation of diamine precursors in acetic acid with sodium nitrite, which leads to spontaneous cyclization to form the benzotriazole core. gsconlinepress.com Subsequent reactions can then be used to build the imidazole ring and introduce further diversity.
Table 1: Examples of Synthetic Approaches for Benzotriazole Derivatives
| Starting Material | Reagents | Product Type | Potential Application |
|---|---|---|---|
| o-phenylenediamines | Acetic acid, Sodium nitrite | Benzotriazole core | General precursor |
| Benzotriazole | Chloroacetyl chloride | Chloroethanone of benzotriazole | Intermediate for imidazol-2-thiones |
| Chloroethanone of benzotriazole | Substituted thiourea derivatives | Benzotriazoloimidazol-thione derivatives | Anticancer |
Exploration of New Pharmacological Applications and Therapeutic Areas for Imidazo[4,5-e]benzotriazole Derivatives
While research has highlighted the potential of imidazo[4,5-e]benzotriazole derivatives in areas like cancer and infectious diseases, significant opportunities exist to explore their utility in other therapeutic domains. The versatility of this scaffold suggests it could be adapted to target a wide range of biological pathways. gsconlinepress.comijpsjournal.com
Future pharmacological explorations should include:
Anticancer Activity: Beyond tubulin polymerization inhibition, derivatives should be screened against other cancer-related targets such as protein kinases, which are often dysregulated in cancer cells. mdpi.comijpp.org.in For example, certain derivatives have shown potent antiproliferative activity against breast cancer (MCF-7), leukemia (HL-60), and colon cancer (HCT-116) cell lines. mdpi.com
Antiviral Applications: Given that some benzotriazole derivatives have shown selective activity against viruses like Coxsackievirus B5 (CVB5), further screening against a broader spectrum of viruses is warranted. mdpi.com Research could focus on inhibiting viral entry, replication, or other essential viral processes. mdpi.com
Antifungal and Antibacterial Agents: The benzotriazole nucleus is a component of many antimicrobial agents. nih.gov New derivatives could be designed to target essential fungal enzymes like lanosterol 14-α-demethylase or to overcome bacterial resistance mechanisms. nih.govresearchgate.net
Anti-inflammatory and Analgesic Effects: Some benzotriazole compounds have demonstrated anti-inflammatory and pain-relieving properties, suggesting their potential for treating inflammatory conditions and pain. gsconlinepress.comijpp.org.in
Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier makes this scaffold a candidate for developing agents that target pathways implicated in diseases like Alzheimer's or Parkinson's.
Table 2: Investigated Pharmacological Activities of Benzotriazole Derivatives
| Therapeutic Area | Biological Target/Mechanism | Example Cell Lines/Pathogens | Citation |
|---|---|---|---|
| Anticancer | Tubulin polymerization inhibition, Apoptosis induction | MCF-7, HL-60, HCT-116 | mdpi.com |
| Antiviral | Inhibition of early phase of infection (e.g., viral attachment) | Coxsackievirus B5 (CVB5) | mdpi.com |
| Antifungal | Inhibition of lanosterol 14-α demethylase | Candida albicans, Aspergillus niger | nih.govresearchgate.netresearchgate.net |
| Antibacterial | Inhibition of bacterial growth | Staphylococcus aureus, Bacillus subtilis | gsconlinepress.comnih.gov |
| Anti-inflammatory | General anti-inflammatory action | Not specified | gsconlinepress.comijpp.org.in |
Advancements in Asymmetric Synthesis and Stereoselective Functionalization of the Imidazo[4,5-e]benzotriazole Core
Many biological targets are chiral, meaning they interact differently with the stereoisomers (enantiomers) of a drug molecule. Therefore, the development of methods for asymmetric synthesis—producing a single, desired enantiomer—is crucial for creating safer and more effective drugs. Future research in this area will be vital for unlocking the full therapeutic potential of chiral imidazo[4,5-e]benzotriazole derivatives.
Focus areas for synthetic advancements include:
Development of Chiral Catalysts: Designing new metal-based or organocatalysts that can control the stereochemistry of reactions used to build or functionalize the imidazo[4,5-e]benzotriazole core. nih.govfrontiersin.orgrsc.org
Enantioselective C-H Functionalization: Creating methods to directly introduce functional groups at specific C-H bonds on the scaffold in a stereocontrolled manner, which is a highly efficient and atom-economical approach.
Kinetic Resolution: Developing processes to separate racemic mixtures of derivatives, allowing for the isolation and biological evaluation of individual enantiomers.
These advanced synthetic techniques will enable the precise construction of complex, three-dimensional molecules, which is often necessary for high-affinity and selective binding to biological targets. nih.govfrontiersin.org
Integration of Artificial Intelligence and Machine Learning in Imidazo[4,5-e]benzotriazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by making it faster, cheaper, and more efficient. mednexus.orgnih.govsciencescholar.usmdpi.com Applying these technologies to imidazo[4,5-e]benzotriazole research can significantly accelerate the identification and optimization of new drug candidates. mednexus.orgnih.gov
Key applications of AI and ML include:
Predictive Modeling: Using ML algorithms to build Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity of virtual compounds before they are synthesized. mdpi.comnih.gov This allows researchers to prioritize the synthesis of the most promising molecules.
De Novo Drug Design: Employing generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new imidazo[4,5-e]benzotriazole structures with desired pharmacological properties. nih.gov
Virtual Screening: Screening vast virtual libraries of imidazo[4,5-e]benzotriazole derivatives against a biological target's 3D structure to identify potential hits. sciencescholar.us
ADMET Prediction: Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov
The integration of these computational tools will streamline the design-synthesize-test cycle, reducing the reliance on costly and time-consuming experimental screening. nih.govsciencescholar.us
Development of Imidazo[4,5-e]benzotriazole Derivatives as Molecular Probes for Biological Research
Beyond their therapeutic potential, imidazo[4,5-e]benzotriazole derivatives can be developed as molecular probes to study biological systems. These chemical tools are invaluable for target identification, validation, and elucidating the mechanisms of action of drugs.
Future directions in this area involve:
Fluorescent Probes: Attaching fluorescent tags to the imidazo[4,5-e]benzotriazole scaffold to visualize its distribution within cells and tissues, and to monitor its interaction with target proteins. The creation of benzotriazole-borane compounds has led to molecules with fluorescent properties suitable for biological applications. gsconlinepress.comresearchgate.net
Affinity-Based Probes: Designing derivatives that can be used in techniques like affinity chromatography or chemical proteomics to isolate and identify their binding partners in complex biological samples.
Photoaffinity Labels: Creating compounds that can be activated by light to form a covalent bond with their target protein, allowing for definitive identification of the biological target.
The development of such molecular probes will not only advance our understanding of the pharmacology of imidazo[4,5-e]benzotriazoles but also provide powerful tools for broader biological research. researchgate.net
Green Chemistry Innovations and Sustainable Synthetic Routes for Imidazo[4,5-e]benzotriazole Production
As the pharmaceutical industry moves towards more environmentally responsible practices, developing sustainable methods for synthesizing imidazo[4,5-e]benzotriazoles is essential. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Innovations in this area may include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids.
Catalytic Methods: Employing highly efficient catalysts to reduce reaction times and energy consumption. For example, using natural, biodegradable catalysts like lemon juice has been explored for the synthesis of related imidazole derivatives. jipbs.com
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel, which reduces waste and simplifies purification processes.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. A solvent-free technique for N-alkylation of benzotriazole has been developed using microwave conditions. gsconlinepress.com
Adopting these green chemistry approaches will not only reduce the environmental impact of producing these valuable compounds but can also lead to more efficient and cost-effective manufacturing processes. gsconlinepress.com
Q & A
Q. What are the standard synthetic methodologies for preparing 2-methyl-3H-imidazo[4,5-e]benzotriazole derivatives?
The synthesis typically involves cyclocondensation reactions using precursors like imidazo[4,5-e]triazine-3-thiones and reagents such as diethyl acetylenedicarboxylate (DEAD). For example, reactions in alcohols (e.g., MeOH, EtOH) under reflux conditions yield linear or angular isomers, depending on solvent polarity and temperature. Acetic acid (AcOH) at lower temperatures (20–50°C) favors linear isomers (e.g., compound 4 ), while alcoholic solvents at higher temperatures promote angular isomers (e.g., compound 5 ) . Optimization of reaction conditions (e.g., entry 6 in Table 1: AcOH at 20°C yields 91% linear isomer) is critical for regioselectivity .
Q. Which spectroscopic techniques are most reliable for characterizing imidazo[4,5-e]benzotriazole derivatives?
Key techniques include:
- ¹H/¹³C NMR : Distinct shifts (e.g., NH protons at 8.0–8.4 ppm for angular isomers vs. 6.9–7.2 ppm for linear isomers) help differentiate structural isomers .
- X-ray crystallography : Used to confirm regiochemistry and hydrogen-bonding patterns (e.g., compound 5i in Figure 3) .
- HRMS and IR : Validate molecular weight and functional groups (e.g., thione or ester groups) .
Q. How do reaction conditions influence the regioselectivity of cyclocondensation reactions?
Regioselectivity is solvent- and temperature-dependent. For instance:
- Acetic acid (AcOH) : Favors linear imidazo[4,5-e]thiazolo[3,2-b]triazines (e.g., 91% yield of 4 at 20°C) due to stabilized intermediates via protonation .
- Methanol (MeOH) : Promotes angular isomers (e.g., 66% yield of 5 under reflux) via nucleophilic attack pathways .
- Phenyl substituents : Enhance selectivity for linear isomers (e.g., entry 12: 100% 4 in AcOH) due to steric and electronic effects .
Advanced Research Questions
Q. How can skeletal rearrangements of imidazo[4,5-e]benzotriazole derivatives be controlled during synthesis?
Rearrangements occur under basic or acidic conditions. For example:
- Basic media (KOH/MeOH) : Triggers isomerization of linear to angular derivatives via retro-Michael addition and re-cyclization (e.g., Scheme 4) .
- Triethylamine in alcohols : Facilitates regioisomerization without ester hydrolysis (e.g., Scheme 4) .
Control requires precise stoichiometry (e.g., 0.5 equiv KOH) to minimize side reactions like ester hydrolysis .
Q. What strategies resolve contradictions in structural data from NMR and X-ray crystallography?
- Dynamic NMR analysis : Detects tautomeric equilibria or slow conformational changes that may obscure signals .
- Crystallographic validation : Resolves ambiguities in regiochemistry (e.g., angular vs. linear isomers confirmed via X-ray) .
- Comparative HRMS : Ensures molecular integrity when spectral shifts suggest impurities .
Q. How do substituents at the 5-position of the thiazolidine ring affect biological activity?
Substituents like phenyl or methyl groups modulate bioactivity by altering electronic density and steric hindrance. For example:
- Phenyl groups : Enhance anticancer activity by improving binding affinity to target proteins (e.g., kinase inhibition) .
- Methyl groups : Increase metabolic stability but may reduce solubility, requiring formulation adjustments .
Structure-activity relationship (SAR) studies are guided by regioselective synthesis and in vitro assays .
Q. What computational methods support mechanistic studies of imidazo[4,5-e]benzotriazole reactions?
- DFT calculations : Model transition states for cyclization steps (e.g., Michael addition in Scheme 6) .
- Molecular docking : Predicts binding modes of derivatives with biological targets (e.g., DNA topoisomerases) .
- Kinetic simulations : Validate proposed mechanisms using experimental rate data (e.g., Arrhenius plots for temperature-dependent reactions) .
Methodological Guidelines
Q. How to optimize reaction yields for imidazo[4,5-e]benzotriazole derivatives?
- Solvent screening : Test polar (AcOH) vs. aprotic solvents to stabilize intermediates .
- Temperature gradients : Lower temperatures (20–40°C) favor kinetic products (linear isomers), while higher temperatures (reflux) favor thermodynamic products .
- Additives : Use bases (e.g., Et₃N) to deprotonate intermediates and accelerate cyclization .
Q. What are best practices for resolving overlapping NMR signals in complex derivatives?
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded regions (e.g., aromatic protons) .
- Deuterated solvents : Reduce signal splitting (e.g., DMSO-d₆ for NH proton analysis) .
- Variable-temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing signal broadening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
